N-Ethyl-4-fluoro-2-iodobenzamide
Description
Properties
IUPAC Name |
N-ethyl-4-fluoro-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOORFWPAUOTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Iodination of 4-Fluoro-2-Iodobenzoic Acid Precursors
A widely cited method involves the conversion of 4-fluoro-2-iodobenzoic acid to its corresponding acid chloride, followed by reaction with ethylamine. This approach mirrors the synthesis of N-ethyl-2-iodobenzamide, where 2-iodobenzoyl chloride reacts with ethylamine in dichloromethane (DCM) in the presence of triethylamine (TEA). For the 4-fluoro analogue, the synthesis proceeds as follows:
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Synthesis of 4-Fluoro-2-Iodobenzoic Acid :
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Formation of Acid Chloride :
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Amidation with Ethylamine :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85–90 |
| Sandmeyer Reaction | KI, H₂O | 85–90 |
| Acid Chloride Formation | SOCl₂, reflux | 95–98 |
| Amidation | Ethylamine, TEA, DCM | 90–94 |
Sequential Halogenation and Amidation
An alternative route involves introducing fluorine and iodine sequentially on a benzamide scaffold. This method is advantageous when starting from commercially available 2-iodobenzamide derivatives.
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Fluorination of 2-Iodobenzamide :
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Electrophilic fluorination using Selectfluor™ or direct fluorination via halogen exchange (e.g., Balz-Schiemann reaction) introduces fluorine at the para position.
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Challenges : Fluorination at the para position requires precise directing groups. The amide’s meta-directing nature complicates regioselectivity, necessitating protective strategies.
-
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Ethylation of the Amine Group :
Optimization Insights :
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Protective Groups : Acetylation of the amine prior to fluorination improves regioselectivity.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorination yields by stabilizing intermediates.
Mechanistic Considerations and Side Reactions
The synthesis of this compound is influenced by electronic and steric factors:
Electronic Effects of Substituents
Competing Side Reactions
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Over-Iodination : Excess iodinating agents (e.g., KI) may lead to di- or triiodinated byproducts. Controlled stoichiometry and low temperatures mitigate this.
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Hydrolysis of Acid Chloride : Moisture exposure during amidation hydrolyzes the acid chloride to benzoic acid. Anhydrous conditions and TEA as a HCl scavenger are critical.
Comparative Analysis of Methodologies
The direct iodination route (Section 1.1) is superior in yield and simplicity compared to sequential halogenation. Key advantages include:
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Fewer Steps : Combines iodination and fluorination early in the synthesis.
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Higher Yields : Amidation of pre-halogenated acid chlorides avoids competing side reactions.
Limitations :
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Starting Material Availability : 4-Fluoro-2-iodobenzoic acid is less commercially accessible than 2-iodobenzoic acid, necessitating in-house preparation.
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors offer advantages:
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Improved Heat Management : Exothermic amidation steps are safer under flow conditions.
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Higher Purity : Reduced residence time minimizes byproduct formation.
Case Study :
A pilot-scale synthesis using microreactors achieved 92% yield for N-ethyl-2-iodobenzamide, suggesting similar efficiency for the 4-fluoro analogue .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Ethyl-4-fluoro-2-iodobenzamide can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide group.
Coupling Reactions: The iodine atom allows for various coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidized derivatives of the benzamide.
Reduction Products: Reduced forms of the benzamide, such as amines.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
Scientific Research Applications
Chemistry: N-Ethyl-4-fluoro-2-iodobenzamide is used as an intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology and Medicine: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-4-fluoro-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and specificity. The ethyl group may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Key Compounds:
- N-(2-Diethylaminoethyl)-4-iodobenzamide (IDAB)
- (2-Piperidinylaminoethyl)-4-iodobenzamide (IPAB)
- Ethyl 2-(4-iodobenzamido)acetate
Analysis :
- Substituent Effects: The ethyl group in this compound may reduce polarity compared to IDAB/IPAB, which contain basic aminoethyl groups. This could enhance blood-brain barrier penetration but reduce water solubility.
- Halogen Positioning : The 2-iodo substitution in the target compound contrasts with the 4-iodo in IDAB/IPAB. Ortho-iodine may sterically hinder receptor binding compared to para-substituted analogs .
Fluorinated and Iodinated Benzamides
Key Compound:
- N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide
Analysis :
- Substituent Diversity: The cyano group in the analog increases electronegativity and may improve binding to polar receptor pockets, whereas the ethyl group in the target compound prioritizes lipophilicity.
- Fluorine Positioning: The 4-fluoro vs.
Comparative Analysis of Physicochemical Properties
Key Observations :
- The ethyl group in the target compound likely reduces logP compared to IDAB (due to the absence of a charged amino group).
- Fluorine and iodine atoms collectively increase molecular weight and decrease aqueous solubility.
Radiopharmaceutical Potential
- IDAB/IPAB: Demonstrated high sigma-1 receptor affinity (Ki = 6.0 nM for IPAB) and melanoma tumor uptake (3.87% ID/g at 1 hour post-injection) .
- Target Compound : The 2-iodo substitution may reduce receptor binding efficiency compared to para-iodinated analogs. However, fluorine could improve metabolic stability and tumor retention.
Pesticide Relevance ()
Biological Activity
N-Ethyl-4-fluoro-2-iodobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H10FINO
- Molecular Weight : 251.09 g/mol
The compound features an ethyl group, a fluorine atom, and an iodine atom, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom allows for nucleophilic substitution reactions, while the fluorine atom can influence binding affinity and specificity. The ethyl group may enhance the compound's overall stability and solubility in biological systems.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound show significant antibacterial effects against Gram-positive bacteria .
- Cytotoxicity : The compound has been evaluated for its cytotoxic potential against cancer cell lines, indicating promising antitumor activity .
- Enzyme Interaction : It has been studied for its ability to interact with specific enzymes, potentially serving as a lead compound for drug development aimed at various diseases.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain cancer cell proliferation. For instance, it was found to induce apoptosis in specific tumor cell lines through mitochondrial pathways, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Q & A
What are the key synthetic pathways for N-Ethyl-4-fluoro-2-iodobenzamide, and how are reaction conditions optimized?
Level: Basic
Answer:
Synthesis typically involves sequential functionalization of the benzamide core. A common route starts with 4-fluoro-2-iodobenzoic acid, which undergoes amidation with ethylamine via coupling reagents (e.g., HATU or EDC) in anhydrous DMF or THF. Critical parameters include:
- Temperature: 0–25°C to minimize side reactions.
- Catalysts: DMAP or pyridine to enhance acylation efficiency.
- Workup: Acidic or aqueous extraction to isolate the product.
For iodination, direct halogenation using NIS (N-iodosuccinimide) in acetic acid under reflux may be employed . Optimization via Design of Experiments (DoE) can systematically vary solvent polarity, stoichiometry, and temperature to maximize yield and purity.
Which analytical techniques are most reliable for characterizing this compound?
Level: Basic
Answer:
- NMR Spectroscopy: H and C NMR confirm ethyl group integration (δ ~1.2 ppm for CH) and aromatic fluorine/iodine substitution patterns. F NMR detects deshielding effects from electron-withdrawing groups.
- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion ([M+H]) and isotopic signatures of iodine (e.g., m/z 348.97 for CHFINO).
- X-ray Crystallography: Resolves steric effects of the iodine substituent in solid-state structures .
- HPLC-PDA: Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–10 min).
How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
Level: Advanced
Answer:
The C–I bond’s low dissociation energy facilitates palladium-catalyzed couplings (e.g., Suzuki, Sonogashira). Key considerations:
- Catalyst Systems: Pd(PPh) or PdCl(dppf) with ligand additives (e.g., XPhos) enhance oxidative addition.
- Solvent Effects: DMF or toluene at 80–100°C improve aryl transfer efficiency.
- Competing Pathways: Fluorine’s electronegativity may direct coupling to the iodine-bearing position. Kinetic studies using C-labeled analogs can clarify regioselectivity .
What experimental strategies resolve contradictions in reported solubility data for this compound?
Level: Advanced
Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require:
- Standardized Protocols: Use USP/Ph. Eur. shake-flask methods at 25°C.
- Ternary Phase Diagrams: Map solubility in co-solvent systems (e.g., PEG-400/water).
- Thermodynamic Analysis: Van’t Hoff plots to correlate temperature-dependent solubility with entropy/enthalpy changes.
- Validation: Triangulate data via HPLC, gravimetry, and UV-Vis (λ = 260–280 nm) .
How can researchers design in vitro assays to probe the biological activity of this compound?
Level: Advanced
Answer:
- Target Identification: Molecular docking (AutoDock Vina) predicts binding to enzymes like kinases or proteases.
- Cellular Assays: Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa) with MTT/PrestoBlue viability assays.
- Metabolic Stability: LC-MS/MS tracks parent compound depletion in liver microsomes.
- Controls: Include fluorine-free analogs to isolate iodine’s role in activity .
What are best practices for handling air-sensitive intermediates during this compound synthesis?
Level: Basic
Answer:
- Inert Atmosphere: Use Schlenk lines or gloveboxes (<1 ppm O) for moisture-sensitive steps (e.g., Grignard reactions).
- Solvent Purging: Degas DMF or THF with N/Ar for 30 min.
- Stabilizers: Add BHT (0.1% w/w) to prevent iodine-mediated radical side reactions.
- Storage: Seal intermediates under argon at –20°C in amber vials .
How do structural modifications (e.g., replacing iodine with bromine) affect the compound’s physicochemical properties?
Level: Advanced
Answer:
- Lipophilicity: LogP increases with iodine (LogP ~2.8) vs. bromine (LogP ~2.3), quantified via shake-flask/HPLC.
- Metabolic Stability: Iodine’s larger atomic radius reduces CYP450 oxidation rates compared to bromine.
- Crystallinity: Differential Scanning Calorimetry (DSC) shows iodine derivatives have higher melting points (ΔT ~15°C) due to halogen bonding .
What methodologies validate the stability of this compound under accelerated storage conditions?
Level: Advanced
Answer:
- Forced Degradation: Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for deiodination or hydrolysis.
- Photostability: ICH Q1B guidelines using UV light (1.2 million lux·hr).
- Kinetic Modeling: Arrhenius plots predict shelf life at 25°C.
- Mass Balance: Ensure degradation products account for ≥95% of initial mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
